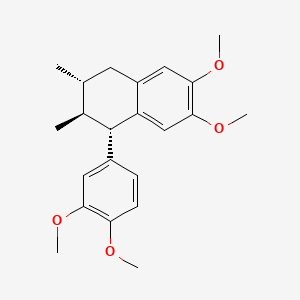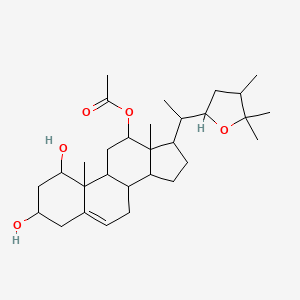
5-甲基-8-羟基香豆素
描述
5-Methyl-8-hydroxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of 5-Methyl-8-hydroxycoumarin consists of a benzene ring fused to an α-pyrone ring, with a methyl group at the 5th position and a hydroxyl group at the 8th position.
科学研究应用
作用机制
Target of Action
5-Methyl-8-hydroxycoumarin, like other coumarins, is known to interact with various biological targets. Coumarins have been shown to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . They have been used in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .
Mode of Action
Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Pathways
Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together . They are involved in various metabolic pathways. For instance, the addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body in urine . This conjugation reaction is catalyzed by specific enzymes known as UDP-glucuronosyltransferases in the liver .
Pharmacokinetics
It is known that coumarins undergo metabolic transformations in the body, such as the aforementioned glucuronidation process . These transformations can affect the compound’s bioavailability.
Result of Action
Coumarins have been shown to have numerous biological and therapeutic properties, potentially treating various ailments, including cancer, metabolic, and degenerative disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methyl-8-hydroxycoumarin. For instance, the fluorescence behavior of coumarins can be influenced by the microenvironment’s polarity and pH
生化分析
Biochemical Properties
5-Methyl-8-hydroxycoumarin plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. One of the key interactions involves lipoxygenase, an enzyme that catalyzes the oxidation of fatty acids. 5-Methyl-8-hydroxycoumarin has been shown to inhibit lipoxygenase activity, thereby reducing the formation of pro-inflammatory leukotrienes . Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of 5-Methyl-8-hydroxycoumarin to the active sites of these enzymes, leading to either inhibition or modulation of their activity.
Cellular Effects
The effects of 5-Methyl-8-hydroxycoumarin on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Methyl-8-hydroxycoumarin can modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammatory responses . By inhibiting NF-κB activation, 5-Methyl-8-hydroxycoumarin reduces the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 5-Methyl-8-hydroxycoumarin exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity. For example, 5-Methyl-8-hydroxycoumarin binds to the active site of lipoxygenase, preventing the enzyme from catalyzing the oxidation of fatty acids . Additionally, this compound can modulate gene expression by interacting with transcription factors such as NF-κB . By inhibiting the activation of these transcription factors, 5-Methyl-8-hydroxycoumarin reduces the expression of genes involved in inflammatory responses. Moreover, 5-Methyl-8-hydroxycoumarin can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
The effects of 5-Methyl-8-hydroxycoumarin in laboratory settings have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have demonstrated that 5-Methyl-8-hydroxycoumarin maintains its biological activity, including its anti-inflammatory and antioxidant effects, over extended periods . In in vitro studies, the compound has been observed to exert sustained effects on cellular function, including the inhibition of inflammatory responses and protection against oxidative stress .
Dosage Effects in Animal Models
The effects of 5-Methyl-8-hydroxycoumarin vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, 5-Methyl-8-hydroxycoumarin can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the therapeutic effects but rather increase the risk of adverse effects .
Metabolic Pathways
5-Methyl-8-hydroxycoumarin is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the hydroxylation and subsequent conjugation of 5-Methyl-8-hydroxycoumarin, facilitating its excretion from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . The interactions with cytochrome P450 enzymes are crucial for the biotransformation and elimination of 5-Methyl-8-hydroxycoumarin from the body .
Transport and Distribution
Within cells and tissues, 5-Methyl-8-hydroxycoumarin is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . The localization and accumulation of 5-Methyl-8-hydroxycoumarin within specific cellular compartments can influence its biological activity . For instance, the accumulation of 5-Methyl-8-hydroxycoumarin in the mitochondria can enhance its antioxidant effects by protecting mitochondrial components from oxidative damage .
Subcellular Localization
The subcellular localization of 5-Methyl-8-hydroxycoumarin plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus . The targeting signals and post-translational modifications of 5-Methyl-8-hydroxycoumarin direct it to these compartments, where it can exert its biological effects . For example, the localization of 5-Methyl-8-hydroxycoumarin in the mitochondria enhances its ability to scavenge reactive oxygen species and protect mitochondrial components from oxidative damage .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-8-hydroxycoumarin can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst. For 5-Methyl-8-hydroxycoumarin, the starting materials would be 5-methylresorcinol and ethyl acetoacetate, with sulfuric acid as the catalyst. The reaction typically occurs at elevated temperatures to facilitate the formation of the coumarin ring .
Industrial Production Methods: Industrial production of 5-Methyl-8-hydroxycoumarin follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using microwave or ultrasound energy, can also be employed to reduce environmental impact .
化学反应分析
Types of Reactions: 5-Methyl-8-hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrocoumarins .
相似化合物的比较
7-Hydroxycoumarin: Similar to 5-Methyl-8-hydroxycoumarin but with the hydroxyl group at the 7th position.
4-Methylcoumarin: Lacks the hydroxyl group but has a methyl group at the 4th position.
Umbelliferone (7-Hydroxycoumarin): A naturally occurring coumarin with a hydroxyl group at the 7th position, known for its antioxidant and anti-inflammatory properties.
Uniqueness: 5-Methyl-8-hydroxycoumarin is unique due to the specific positioning of its methyl and hydroxyl groups, which influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications in fluorescence-based studies and therapeutic research .
属性
IUPAC Name |
8-hydroxy-5-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-2-4-8(11)10-7(6)3-5-9(12)13-10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIPWJLWVGROTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=O)OC2=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190112 | |
| Record name | 5-Methyl-8-hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36651-81-7 | |
| Record name | 5-Methyl-8-hydroxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036651817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-8-hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(10-Methyl-8-phenyl-6-phenylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B1231885.png)
![6,10-Dimethyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B1231886.png)
![2-[(4-Acetamidophenyl)sulfonylamino]acetic acid [7-(ethoxycarbonylamino)-2-oxo-1-benzopyran-4-yl]methyl ester](/img/structure/B1231888.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B1231890.png)
![(1R,2R,4R,6R,7R,8R,10R,13R,14S)-7-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-13-ethyl-6-methoxy-2,4,6,8,10,14-hexamethyl-17-[3-(4-quinolyl)propylamino]-12,15-dioxa-17-azabicyclo[12.3.0]heptadecane-3,9,11,16-tetrone](/img/structure/B1231893.png)
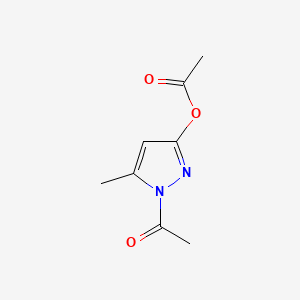
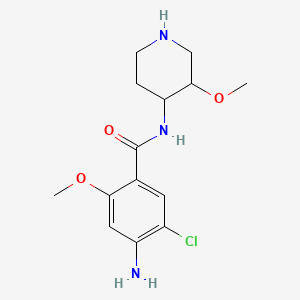
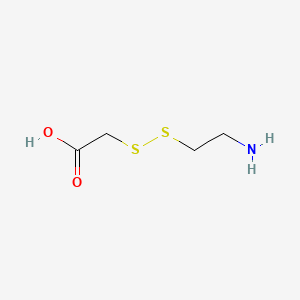
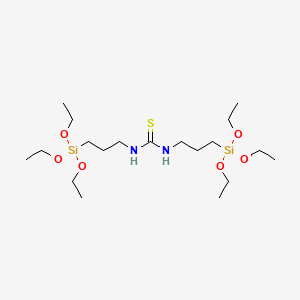
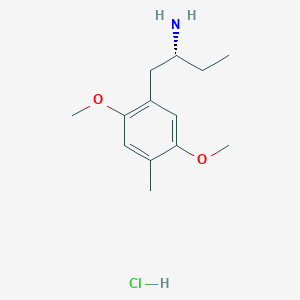

![1-(Dipyridin-2-ylmethylideneamino)-3-[(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B1231901.png)
